3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
Description
3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that features a benzoxazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methoxy-2,4-dihydro-1,3-benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-18-14-6-7-15-11(8-14)9-17(10-19-15)13-4-2-12(16)3-5-13/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLXMQOSSJFHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCN(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization under basic conditions to yield the desired benzoxazine compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.
Reduction: The benzoxazine ring can be reduced to form a dihydrobenzoxazine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: 3-(4-chlorophenyl)-6-hydroxy-3,4-dihydro-2H-1,3-benzoxazine.
Reduction: 3-(4-chlorophenyl)-6-methoxy-3,4,5,6-tetrahydro-2H-1,3-benzoxazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the 4-chlorophenyl and methoxy groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-(4-chlorophenyl)-3,4-dihydro-2H-1,3-benzoxazine: Lacks the methoxy group, resulting in different chemical properties.
3-(4-methoxyphenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine: Contains a methoxy group on the phenyl ring, leading to variations in reactivity.
3-(4-bromophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine: Substitution of chlorine with bromine affects the compound’s reactivity and biological activity.
Uniqueness: The combination of the 4-chlorophenyl and methoxy groups in 3-(4-chlorophenyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine imparts unique chemical properties, making it a valuable compound for various applications. Its distinct structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and a building block for advanced materials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
